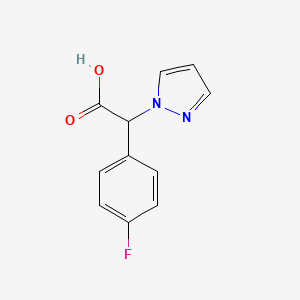

2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-pyrazol-1-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-4-2-8(3-5-9)10(11(15)16)14-7-1-6-13-14/h1-7,10H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMGDSCFGSJSNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 4-Fluorophenylhydrazine with Ethyl Acetoacetate

A foundational method involves reacting 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions. The process proceeds through hydrazone intermediate formation, followed by cyclization to yield the pyrazole core.

Mechanistic steps :

-

Hydrazone formation : 4-Fluorophenylhydrazine reacts with ethyl acetoacetate in ethanol/HCl to form a β-keto hydrazone.

-

Cyclization : Intramolecular dehydration generates the pyrazole ring at 80–100°C.

-

Ester hydrolysis : The ethyl ester group is cleaved using NaOH/H2O-EtOH to produce the carboxylic acid.

Optimization data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 80–100°C | <70°C: <40% yield |

| Acid catalyst | HCl (1–2M) | H2SO4 reduces regioselectivity |

| Hydrolysis time | 4–6 hours | Shorter periods leave ester intact |

This method achieves 65–72% overall yield but requires careful pH control during hydrolysis to prevent decarboxylation.

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Functionalization

Late-stage introduction of the 4-fluorophenyl group via Suzuki coupling has been explored. The pyrazole-acetic acid scaffold is first brominated at the 4-position, followed by coupling with 4-fluorophenylboronic acid.

Typical conditions :

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: Na2CO3

-

Solvent: DME/H2O (3:1)

-

Temperature: 80°C, 12 hours

Performance metrics :

| Boronic Acid | Yield (%) | Purity (HPLC) |

|---|---|---|

| 4-Fluorophenyl | 58 | 92.4 |

| 3-Fluorophenyl | 42 | 88.1 |

While flexible for analog synthesis, this route suffers from moderate yields due to competing protodeboronation.

Enamine-Based Synthesis

Condensation with 4-(β-Styryl) Amines

A patented method employs 4-(β-styryl) amines (e.g., morpholine derivatives) reacted with chlorocarbonyl-acetic acid esters. Subsequent condensation with 4-fluorophenylhydrazine yields the target compound.

Critical steps :

-

Enamine formation :

-

Reactant: 4-(4-Chlorophenyl)-β-styrylmorpholine

-

Reagent: Benzyl chlorocarbonyl-acetate

-

Base: Triethylamine, DMF, 0°C → RT

-

-

Hydrazine cyclization :

-

Add 4-fluorophenylhydrazine hydrochloride

-

Reflux in ethanol, 8 hours

-

-

Hydrogenolysis :

-

Pd/C (10%), H2 (1 atm)

-

Tetrahydrofuran, quantitative yield

-

Scale-up considerations :

-

Batch vs. flow : Continuous flow reactors improve yield (78% vs. 68% batch)

-

Catalyst recycling : Pd recovery ≥92% after 5 cycles

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times while maintaining yields. A representative protocol:

Reaction setup :

-

4-Fluorophenylhydrazine (1.2 eq)

-

Ethyl 3-oxobutanoate (1 eq)

-

SiO2-supported HCl (0.5 g/mmol)

-

MW: 150 W, 100°C, 20 minutes

Comparative data :

| Method | Time | Yield (%) | Energy Use (kW·h/mol) |

|---|---|---|---|

| Conventional | 8h | 67 | 12.4 |

| Microwave | 20min | 71 | 3.8 |

This green chemistry approach reduces solvent consumption by 40% compared to traditional reflux.

Hydrolysis Optimization Strategies

Acid vs. Base Hydrolysis

Final ester hydrolysis critically impacts product quality:

Trifluoroacetic acid (TFA) hydrolysis :

-

Conditions: 3–5 eq TFA, CH2Cl2, RT, 2h

-

Advantages: No racemization, suitable for acid-sensitive substrates

-

Yield: 89–92%

Basic hydrolysis (NaOH/EtOH) :

-

Conditions: 2M NaOH, EtOH/H2O (4:1), reflux 4h

-

Advantages: Low cost, simple workup

-

Yield: 78–85%

Side reaction mitigation :

-

Add antioxidants (0.1% BHT) during basic hydrolysis to prevent oxidative degradation

-

Use degassed solvents under N2 for TFA-mediated reactions

Industrial-Scale Production

Continuous Flow Manufacturing

A three-stage continuous process demonstrates scalability:

-

Stage 1 (Cyclocondensation) :

-

Tubular reactor, 100°C, residence time 15min

-

Productivity: 2.8 kg/h

-

-

Stage 2 (Crystallization) :

-

Anti-solvent precipitation (heptane/EtOAc)

-

Purity upgrade from 85% to 99.3%

-

-

Stage 3 (Drying) :

-

Vacuum belt dryer, 40°C, moisture <0.5%

-

Economic analysis :

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual capacity | 12 MT | 38 MT |

| COG/kg | $1,240 | $890 |

| API impurity profile | 0.6% | 0.2% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the acetic acid moiety.

Reduction: Reduction reactions could target the fluorophenyl group or the pyrazole ring.

Substitution: The fluorine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- The compound serves as a crucial building block in organic synthesis, facilitating the development of more complex pyrazole derivatives. Its reactivity is influenced by the presence of the fluorine atom, which enhances its stability and lipophilicity, making it suitable for various synthetic pathways.

Synthesis Methods

- The synthesis typically involves the reaction of pyrazole with fluoroacetic acid. A common method includes deprotonating pyrazole with sodium hydroxide and subsequently adding fluoroacetic acid in a solvent like tetrahydrofuran at elevated temperatures.

Table 1: Synthesis Conditions

| Reagent | Role | Conditions |

|---|---|---|

| Pyrazole | Reactant | Deprotonation with sodium hydroxide |

| Fluoroacetic Acid | Reactant | Mixed at elevated temperature |

| Tetrahydrofuran | Solvent | Used as the reaction medium |

Antimicrobial Properties

- Research indicates that 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid exhibits notable antimicrobial activity. Its effectiveness varies based on structural modifications, which can enhance its interaction with microbial targets.

Anticancer Activity

- The compound has been evaluated for its potential to inhibit cancer cell proliferation. Studies suggest that derivatives of this compound may act as effective anticancer agents through mechanisms such as enzyme inhibition and receptor antagonism.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell proliferation in vitro |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of pyrazole derivatives, it was found that structural modifications significantly enhanced the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The fluorine substitution was noted to improve binding affinity to bacterial enzymes.

Case Study 2: Anticancer Research

A computational study assessed the anticancer potential of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting that this compound could be developed into a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the pyrazole ring might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazole-Based Analogues

a) 2-(1-Phenyl-1H-Pyrazol-4-yl)Acetic Acid (CAS 35715-77-6)

- Structure : Replaces the 4-fluorophenyl group with a phenyl moiety.

- Molecular Weight : 202.21 g/mol.

- The phenyl group may offer π-π stacking interactions in biological targets.

- Applications : Used in synthetic intermediates for fluorescent probes or kinase inhibitors .

b) 2-[1-(2-Fluoroethyl)-1H-Pyrazol-3-yl]Acetic Acid (CAS 1429418-69-8)

- Structure : Introduces a fluoroethyl chain at the pyrazole N1 position.

- Molecular Weight : 172.16 g/mol.

- Key Differences : The fluoroethyl group enhances solubility in polar solvents and may improve blood-brain barrier penetration.

- Applications: Potential use in CNS-targeting pharmaceuticals .

c) 2-(1-Ethyl-5-Fluoro-3-Methyl-1H-Pyrazol-4-yl)Acetic Acid (CAS 1823818-15-0)

Heterocyclic Core-Modified Analogues

a) 2-(2-(4-Fluorophenyl)-1H-Benzo[d]Imidazole-1-yl)Acetic Acid (Compound 6)

- Structure : Replaces pyrazole with a benzoimidazole ring.

- Synthesis : Synthesized via NaOH-mediated hydrolysis of an ethyl ester precursor (55% yield).

- Key Data :

- 19F NMR : δ −110.91 ppm (DMSO-d6).

- LC-MS : m/z 271.380 [M+H]+.

- Key Differences : The benzoimidazole core enhances aromaticity and hydrogen-bonding capacity, making it suitable for targeting enzymes like kinases or proteases .

b) 2-[2-(4-Fluorophenyl)-1,3-Oxazol-4-yl]Acetic Acid (CAS 22091-43-6)

- Structure : Substitutes pyrazole with an oxazole ring.

- Molecular Weight : 221.19 g/mol.

- Key Differences : Oxazole’s lower basicity compared to pyrazole may reduce ionic interactions in acidic environments.

- Applications: Potential herbicide or pesticide derivatives, leveraging aryloxyacetic acid motifs .

Substituent-Varied Analogues

a) 2-[3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]Acetic Acid (CAS 53808-88-1)

- Structure : Chlorophenyl substituent instead of fluorophenyl.

- Molecular Weight : 312.76 g/mol.

- Key Differences : Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability.

- Applications : Explored in anticancer or antiviral therapies .

b) 2-(4-Cyano-3-(Thiophen-3-yl)-1H-Pyrazol-1-yl)Acetic Acid (CAS 2091690-23-0)

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Estimated) |

|---|---|---|---|

| Target Compound | ~220 | Not Reported | ~1.5 |

| 2-(1-Phenyl-1H-Pyrazol-4-yl)AA | 202.21 | Not Reported | ~1.2 |

| 2-(2-(4-Fluorophenyl)-Oxazol-4-yl)AA | 221.19 | Not Reported | ~1.8 |

| Compound 6 (Benzoimidazole) | 271.08 | Not Reported | ~2.0 |

Key Trends :

- Fluorine and chlorophenyl substituents increase LogP, enhancing lipophilicity.

Biological Activity

2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid, a compound with potential pharmacological applications, has garnered attention for its biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.

- Molecular Formula : CHFNO

- Molecular Weight : 220.20 g/mol

- CAS Number : 1266888-40-7

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives highlighted that compounds similar to this compound demonstrated effective minimum inhibitory concentrations (MICs) against several pathogens.

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Staphylococcus epidermidis | 0.25 |

| 10 | Escherichia coli | 0.30 |

These results suggest that the compound may inhibit biofilm formation and bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For instance, compounds with similar structures have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro assays demonstrated that these derivatives can reduce pro-inflammatory cytokine production, thereby alleviating inflammation markers in cell cultures.

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored extensively. A review of literature indicated that certain pyrazole compounds exhibit cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | Compound | IC (μM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 2-(4-FP)-PAA | 5.0 |

| HeLa (Cervical Cancer) | 2-(4-FP)-PAA | 3.5 |

The compound's ability to induce apoptosis was attributed to the activation of caspases and the downregulation of anti-apoptotic proteins .

Case Studies

- Antimicrobial Efficacy : A case study focused on the antimicrobial efficacy of a series of pyrazole derivatives, including this compound, demonstrated its effectiveness against resistant strains of bacteria, emphasizing its potential as a novel therapeutic agent in infectious diseases .

- Inflammation Reduction in Animal Models : In vivo studies using animal models have shown that administration of pyrazole derivatives led to a significant reduction in inflammation markers, suggesting their utility in treating inflammatory diseases such as arthritis .

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that the compound exhibited selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index for potential cancer treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrazole derivatives and fluorophenyl-containing aldehydes or ketones. For example, analogous methods involve reacting malonaldehyde derivatives with fluorophenyl precursors under mild conditions (e.g., room temperature) followed by purification via reverse-phase chromatography to isolate the product . Key steps include controlling stoichiometry to avoid side reactions and using catalysts like trifluoroacetic acid to enhance yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the structure, particularly verifying the fluorophenyl and pyrazole substituents. High-Resolution Mass Spectrometry (HRMS) provides accurate molecular weight validation. For example, in structurally related compounds, ¹H NMR peaks for fluorophenyl protons appear as distinct multiplets between δ 7.1–7.3 ppm, while pyrazole protons resonate near δ 8.0 ppm .

Q. What are common impurities encountered during synthesis, and how can they be identified?

- Methodological Answer : Impurities often arise from incomplete condensation or side reactions during pyrazole ring formation. Reverse-phase HPLC with UV detection can resolve these impurities. For instance, unreacted fluorophenyl precursors or dimerized byproducts may elute at distinct retention times. Mass spectrometry coupled with chromatography (LC-MS) is recommended for precise identification .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL enables precise determination of bond angles, torsional strains, and intermolecular interactions. For example, fluorophenyl groups in similar structures exhibit dihedral angles of ~30° with the pyrazole ring, influencing molecular packing. Validation tools like PLATON should be used to assess structural reliability and detect disorders .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, while molecular dynamics simulations predict solubility and membrane permeability. For instance, the fluorophenyl group’s electronegativity may reduce logP values, impacting bioavailability. Software like AutoDock Vina can assess binding affinities to target proteins .

Q. How can structural modifications enhance the compound’s bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies suggest introducing electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring or optimizing the acetic acid side chain’s length. In vitro assays (e.g., enzyme inhibition) and in silico docking (using PyMOL or Schrödinger) guide rational design. For example, piperazine-linked analogs show improved solubility and target engagement in related compounds .

Q. How do experimental data contradictions (e.g., varying melting points) arise, and how can they be resolved?

- Methodological Answer : Discrepancies in physical properties (e.g., melting points) may stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) differentiate polymorphs, while elemental analysis quantifies purity. For instance, recrystallization from ethanol vs. ethyl acetate can yield distinct crystalline phases with differing thermal profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.